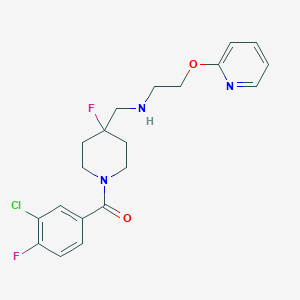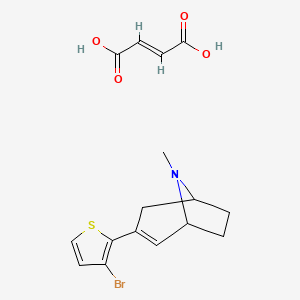
NS3861 (fumarate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS3861 is an α3β2 full agonist and an α3β4 partial agonist.
Applications De Recherche Scientifique
Agoniste du récepteur nicotinique de l'acétylcholine
NS3861 est un agoniste des récepteurs nicotiniques de l'acétylcholine (nAChR) et se lie avec une forte affinité au nAChR hétéromérique α3β4 {svg_1} {svg_2} {svg_3}. Les valeurs de Ki de liaison sont respectivement de 0,62, 25, 7,8, 55 nM pour α3β4, α3β2, α4β4, α4β2 {svg_4} {svg_5} {svg_6}.
Recherche neurologique
Étant donné son rôle d'agoniste du récepteur nicotinique de l'acétylcholine, NS3861 peut être utilisé dans la recherche neurologique pour étudier la fonction et le rôle de ces récepteurs dans le système nerveux {svg_7}.
Études pharmacologiques
NS3861 peut être utilisé dans des études pharmacologiques pour comprendre les effets de l'activation des récepteurs nicotiniques de l'acétylcholine {svg_8}. Cela peut fournir des informations sur les applications thérapeutiques potentielles.
Développement de médicaments
La forte affinité de NS3861 pour certains sous-types de nAChR suggère un potentiel pour le développement de médicaments, en particulier pour les affections qui pourraient bénéficier de la modulation de ces sous-types de récepteurs {svg_9}.
Recherche biochimique
NS3861 peut être utilisé dans la recherche biochimique pour étudier l'interaction entre les ligands et leurs récepteurs, fournissant des informations précieuses sur la fonction et la structure des récepteurs {svg_10}.
Survie en conditions anaérobies
La fumarate réductase, une enzyme qui peut réduire le fumarate en succinate en utilisant le dinucléotide d'adénine flavine (FAD) comme cofacteur, est cruciale pour la survie cellulaire en conditions anaérobies {svg_11}. Bien que NS3861 ne soit pas directement lié à ce processus, le fumarate dans son nom suggère une connexion potentielle qui pourrait être explorée dans les recherches futures.
Mécanisme D'action
Target of Action
NS3861 (fumarate), also known as NS 3861 or 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, is an agonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .
Mode of Action
It displays higher efficacy at the α3β2 receptor compared with the α3β4 receptor, with EC50s of 1.7 and 0.15 μM for α3β2 and α3β4 receptor, respectively . NS3861 shows high affinity and partial agonist properties in α3β4-expressed nAChRs .
Analyse Biochimique
Biochemical Properties
NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.
Cellular Effects
NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.
Transport and Distribution
Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.
Propriétés
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPLWTVQFGJ-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

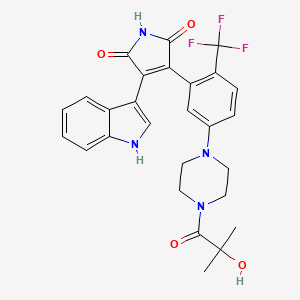
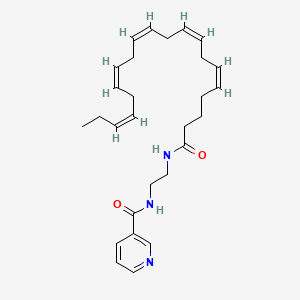
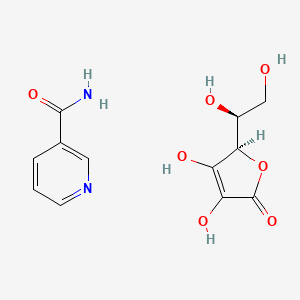






![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)

